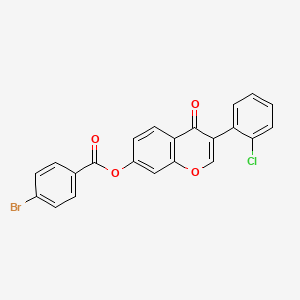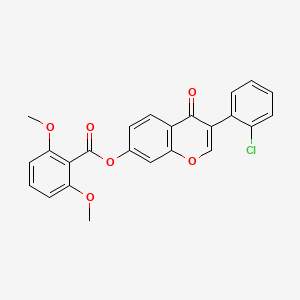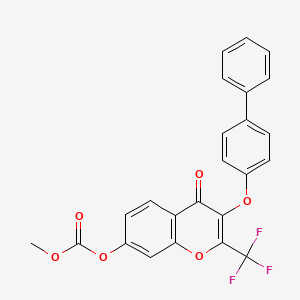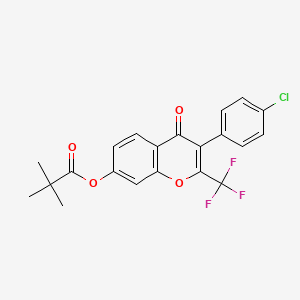![molecular formula C22H11Cl2NO6 B3752567 [3-(2-Chlorophenyl)-4-oxochromen-7-yl] 2-chloro-5-nitrobenzoate](/img/structure/B3752567.png)
[3-(2-Chlorophenyl)-4-oxochromen-7-yl] 2-chloro-5-nitrobenzoate
Overview
Description
[3-(2-Chlorophenyl)-4-oxochromen-7-yl] 2-chloro-5-nitrobenzoate: is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core, substituted with a 2-chlorophenyl group at the 3-position and a 2-chloro-5-nitrobenzoate ester at the 7-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Chlorophenyl)-4-oxochromen-7-yl] 2-chloro-5-nitrobenzoate typically involves a multi-step process. One common method starts with the preparation of the chromen-4-one core, which can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions. The resulting chromen-4-one intermediate is then subjected to electrophilic substitution reactions to introduce the 2-chlorophenyl group at the 3-position.
The final step involves the esterification of the 7-hydroxy group of the chromen-4-one derivative with 2-chloro-5-nitrobenzoic acid. This esterification reaction is typically carried out using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The chromen-4-one core can undergo oxidation reactions, particularly at the 3-position, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the 2-chloro-5-nitrobenzoate moiety can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) or other strong nucleophiles in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products:
- Oxidized derivatives of the chromen-4-one core.
- Amino derivatives of the 2-chloro-5-nitrobenzoate moiety.
- Substituted derivatives of the chlorophenyl group.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic transformations.
Material Science: It can be incorporated into polymer matrices to enhance the properties of the resulting materials, such as thermal stability and mechanical strength.
Biology:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, particularly against gram-positive bacteria.
Enzyme Inhibition: It can act as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine:
Anti-inflammatory: The compound exhibits anti-inflammatory properties, which can be explored for the development of new anti-inflammatory drugs.
Anticancer: Preliminary studies suggest that it may have anticancer activity, particularly against certain types of cancer cells.
Industry:
Dye Manufacturing: The compound can be used as an intermediate in the synthesis of dyes and pigments.
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of [3-(2-Chlorophenyl)-4-oxochromen-7-yl] 2-chloro-5-nitrobenzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism. The anti-inflammatory effects are likely due to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
In terms of anticancer activity, the compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the downregulation of oncogenes.
Comparison with Similar Compounds
- [3-(2-Bromophenyl)-4-oxochromen-7-yl] 2-chloro-5-nitrobenzoate
- [3-(2-Fluorophenyl)-4-oxochromen-7-yl] 2-chloro-5-nitrobenzoate
- [3-(2-Methylphenyl)-4-oxochromen-7-yl] 2-chloro-5-nitrobenzoate
Comparison:
- Unique Structural Features: The presence of the 2-chlorophenyl group at the 3-position and the 2-chloro-5-nitrobenzoate ester at the 7-position makes [3-(2-Chlorophenyl)-4-oxochromen-7-yl] 2-chloro-5-nitrobenzoate unique compared to its analogs.
- Reactivity: The chlorophenyl group provides unique reactivity patterns in substitution reactions, which can be exploited for the synthesis of novel derivatives.
- Biological Activity: The specific substitution pattern of this compound may result in distinct biological activities, such as enhanced antimicrobial or anticancer properties, compared to its analogs.
Properties
IUPAC Name |
[3-(2-chlorophenyl)-4-oxochromen-7-yl] 2-chloro-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11Cl2NO6/c23-18-4-2-1-3-14(18)17-11-30-20-10-13(6-7-15(20)21(17)26)31-22(27)16-9-12(25(28)29)5-8-19(16)24/h1-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZAXOZEYRJRQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11Cl2NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl {[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B3752485.png)
![CYCLOHEXYL 2-{[3-(2-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE](/img/structure/B3752493.png)
![[3-(2-Chlorophenyl)-4-oxochromen-7-yl] 2,2-diphenylacetate](/img/structure/B3752501.png)
![[3-(2-Chlorophenyl)-4-oxochromen-7-yl] benzoate](/img/structure/B3752507.png)
![[3-(2-Chlorophenyl)-4-oxochromen-7-yl] 2-methylbenzoate](/img/structure/B3752510.png)
![[3-(2-Chlorophenyl)-4-oxochromen-7-yl] 2-chlorobenzoate](/img/structure/B3752518.png)
![[3-(2-Chlorophenyl)-4-oxochromen-7-yl] 3-chlorobenzoate](/img/structure/B3752520.png)



![butyl [3-(2-chlorophenyl)-4-oxochromen-7-yl] carbonate](/img/structure/B3752569.png)
![METHYL 2-[(3-{[1,1'-BIPHENYL]-4-YLOXY}-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL)OXY]ACETATE](/img/structure/B3752571.png)


